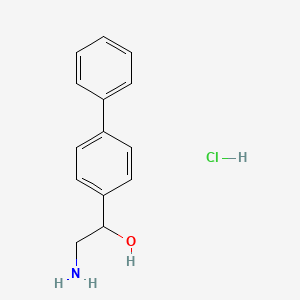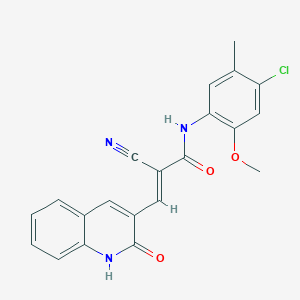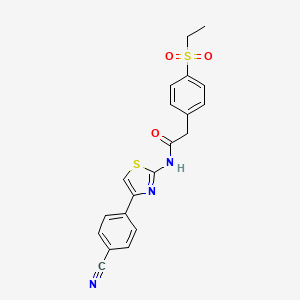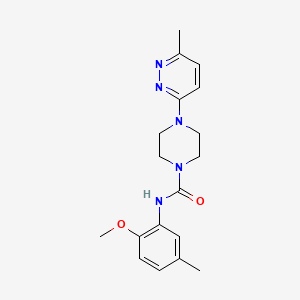
2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 19177-49-2 . It has a molecular weight of 249.74 and its IUPAC name is 1-([1,1’-biphenyl]-4-yl)-2-aminoethan-1-ol hydrochloride .
Molecular Structure Analysis
The molecular formula of “2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride” is C14H15NO . The InChI code is 1S/C14H15NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14,16H,10,15H2;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point range of 191-196°C . The density is 1.1±0.1 g/cm3 and it has a boiling point of 415.6±33.0 °C at 760 mmHg .Scientific Research Applications
In Vivo Metabolism and Synthetic Methods
- In Vivo Metabolism Studies : Research has identified various metabolic pathways for similar compounds, suggesting potential applications in studying the metabolic processes of psychoactive substances in biological systems (Kanamori et al., 2002).
- Synthesis of Enantioenriched Amino Alcohols : Highly enantioselective methods have been developed for generating protected trans-1,2-amino alcohols, indicating applications in the synthesis of enantiopure compounds for research and development in chemistry and pharmacology (Birrell & Jacobsen, 2013).
Molecular Dynamics and Quantum Chemical Studies
- Corrosion Inhibition : Quantum chemical and molecular dynamics simulation studies have been conducted on thiazole and thiadiazole derivatives, indicating the potential use of similar structures in corrosion inhibition of metals, highlighting the material science application of such compounds (Kaya et al., 2016).
DNA Interaction and Docking Studies
- DNA Binding Activities : Novel Schiff base ligands derived from diamines have shown DNA binding activity, suggesting applications in the development of new therapeutic agents or molecular biology tools (Kurt et al., 2020).
Polymer Modification and Hydrogel Applications
- Polymer Modification : Radiation-induced hydrogels modified with various amines, including amino acids, demonstrate increased swelling and thermal stability. These findings suggest applications in medical and environmental fields, such as drug delivery systems and water purification technologies (Aly & El-Mohdy, 2015).
Antimicrobial and Antifungal Activities
- Novel Isoxazole Derivatives : Synthesized isoxazole derivatives exhibited significant analgesic, antibacterial, and antifungal activities, pointing towards their potential in developing new pharmaceuticals (Sahu et al., 2009).
Agricultural Chemicals and Environmental Impact
- Agricultural Chemicals in Groundwater : Studies have correlated the presence of agricultural chemicals in groundwater to specific land uses, indicating the importance of monitoring and managing environmental impacts of chemical residues, including those related to similar compounds (Kolpin, 1997).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, H335 . This means it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle and store the compound safely.
properties
IUPAC Name |
2-amino-1-(4-phenylphenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11;/h1-9,14,16H,10,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXZAADQLJXMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-phenylphenyl)ethan-1-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2696129.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2696131.png)


![5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696135.png)
![N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2696136.png)
![(E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide](/img/structure/B2696137.png)
![1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2696138.png)
![2-((5-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2696142.png)
![4-bromo-2-fluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2696146.png)
![Methyl 3-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)-2-(2-methoxy-2-oxoethyl)-5-(phenylamino)-2,3-dihydro-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2696147.png)
![6-chloro-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B2696148.png)